molecular formula C11H17NO B3308984 [1-(3-Methoxyphenyl)propyl](methyl)amine CAS No. 941256-14-0

[1-(3-Methoxyphenyl)propyl](methyl)amine

Cat. No.: B3308984
CAS No.: 941256-14-0
M. Wt: 179.26 g/mol
InChI Key: HMKCUQZSTHVKEN-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propylamine: is an organic compound with the chemical formula C₁₁H₁₇NO It is a member of the amine family, characterized by the presence of an amine group attached to a propyl chain, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)propylamine typically involves the reaction of 3-methoxyphenylpropanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Methoxyphenyl)propylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of high-purity starting materials and advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3-Methoxyphenyl)propylamine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major product of this reaction is the corresponding ketone.

    Reduction: The compound can be reduced using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), temperature range of 0-50°C.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), temperature range of 50-100°C, pressure of 1-5 atm.

    Substitution: Halides, thiols, temperature range of 25-100°C, presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Corresponding ketone.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Methoxyphenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It is also employed in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor agonists.

Medicine: In the medical field, 1-(3-Methoxyphenyl)propylamine is investigated for its potential therapeutic properties. It is a precursor in the synthesis of drugs that target neurological disorders and other medical conditions.

Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)propylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)ethylamine
  • 1-(3-Methoxyphenyl)butylamine
  • 1-(3-Methoxyphenyl)propylamine

Comparison: Compared to its analogs, 1-(3-Methoxyphenyl)propylamine exhibits unique properties due to the specific arrangement of its functional groups. The presence of the methoxy group on the phenyl ring and the propyl chain attached to the amine group confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-11(12-2)9-6-5-7-10(8-9)13-3/h5-8,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKCUQZSTHVKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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